

Application Note: 1-[4-(3-Methylphenoxy)phenyl]methanamine in Advanced Material Architectures

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Compound of Interest

Compound Name:	1-[4-(3-Methylphenoxy)phenyl]methanamine
CAS No.:	864263-07-0
Cat. No.:	B1357540

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Abstract

1-[4-(3-Methylphenoxy)phenyl]methanamine (CAS: 129560-03-8 / Analogous to 262862-66-8 series) represents a class of aromatic ether amines critical to the advancement of next-generation optoelectronics and high-performance thermosets. Unlike rigid aromatic amines (e.g., MDA), the incorporation of an ether linkage (

) combined with a meta-substituted methyl group introduces necessary conformational flexibility and solubility without sacrificing thermal stability.

This guide details two primary application workflows:

- Defect Passivation in Perovskite Solar Cells (PSCs): Utilizing the molecule as a hydrophobic ammonium cation to heal surface defects and block moisture.

- Latent Curing of High-Toughness Epoxies: Leveraging the steric hindrance of the ether-linked structure to control cross-linking density in composite matrices.

Molecular Architecture & Material Relevance[1]

The utility of **1-[4-(3-Methylphenoxy)phenyl]methanamine** stems from its tripartite structure. Understanding this architecture is prerequisite to experimental design.

Structural Component	Chemical Function	Material Benefit
Primary Amine ()	Reactive Anchor / Nucleophile	PSCs: Coordinates with under-coordinated defects. Polymers: Opens epoxide rings for cross-linking.
Diphenyl Ether Linkage	Spacer / Flexibilizer	PSCs: Prevents overly tight packing, facilitating charge transport. Polymers: Increases impact resistance (toughness) by allowing chain rotation.
3-Methyl Group (Meta)	Entropy Regulator	Solubility: Disrupts crystalline symmetry, enhancing solubility in non-polar solvents (Chlorobenzene, Toluene) compared to para-isomers.

Application A: Perovskite Interface Engineering

Context: Hybrid halide perovskites (e.g.,

) suffer from surface defects (iodide vacancies) that act as non-radiative recombination centers. Large organic cations are used to "cap" these defects.

Why this molecule? The phenoxy tail provides a superior moisture barrier compared to simple alkyl-amines (like butylamine) due to

stacking capabilities, while the meta-methyl group prevents the formation of an insulating layer that blocks charge extraction.

Protocol A: Surface Passivation Layer Deposition

Objective: Create a 2D/3D heterojunction on top of a 3D perovskite film.

Reagents

- Target Molecule: **1-[4-(3-Methylphenoxy)phenyl]methanamine** (High Purity >99%).
- Solvent: Isopropanol (IPA) (Anhydrous).
- Substrate: Pre-crystallized Perovskite film (e.g.,

) on ITO/SnO₂.

Step-by-Step Methodology

- Stock Solution Preparation:
 - Dissolve

of the amine in

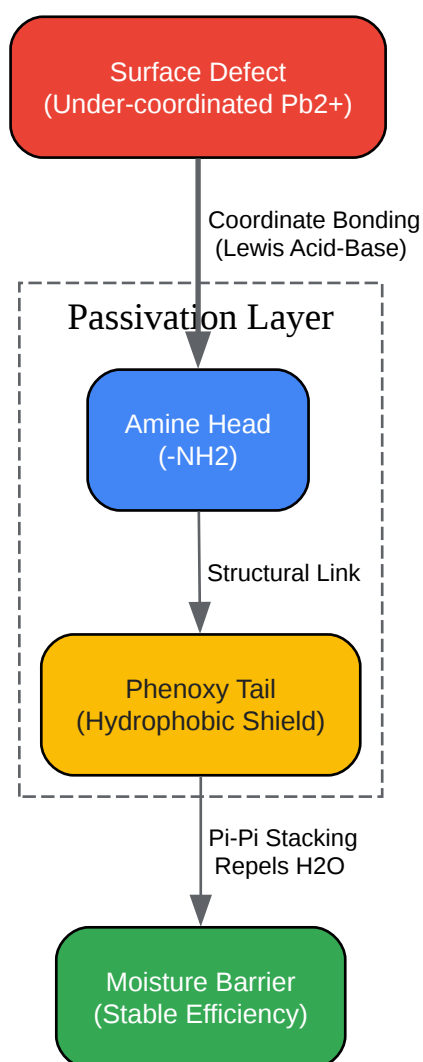
of Anhydrous IPA.
 - Note: If solubility is slow, sonicate at

for 10 mins. The meta-methyl group should facilitate faster dissolution than para-analogs.
- Dynamic Spin Coating:
 - Place the perovskite substrate on the spinner.
 - Set rotation to 4000 rpm with an acceleration of 2000 rpm/s.
 - Once max speed is reached, dynamically dispense

of the amine solution onto the center of the spinning substrate.
 - Spin for 30 seconds.

- Thermal Annealing (Critical):
 - Transfer immediately to a hotplate at 100°C for 10 minutes.
 - Mechanism:[1][2] Heat drives the intercalation of the ammonium cation into the surface lattice, forming a quasi-2D Ruddlesden-Popper phase () which acts as the passivation layer.

Visualization: Passivation Mechanism



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Caption: Schematic of defect healing. The amine coordinates to Pb defects, while the phenoxy tail forms a hydrophobic barrier.

Application B: High-Performance Epoxy Curing Agent

Context: Aromatic amines are preferred for high-temperature aerospace and automotive composites. However, standard amines (DDM, DDS) often yield brittle matrices. This molecule acts as a chain extender that improves toughness.

Protocol B: Stoichiometric Formulation & Curing

Calculations:

- Molecular Weight (MW):
.
- Active Hydrogens (
): 2 (Primary amine).
- Amine Hydrogen Equivalent Weight (AHEW):
.
- Epoxy Equivalent Weight (EEW): Assume standard DGEBA resin (e.g., Epon 828)
.

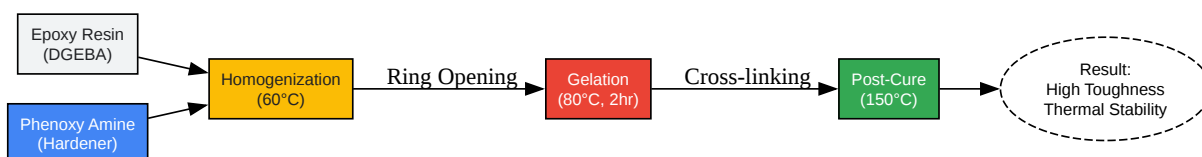
Formula:

Methodology

- Resin Degassing:
 - Heat DGEBA epoxy resin to
to lower viscosity. Degas in a vacuum chamber (-0.1 MPa) for 20 mins.
- Mixing:
 - Add 56.1 g of **1-[4-(3-Methylphenoxy)phenyl]methanamine** per 100 g of resin.

- Note: The amine is likely a solid or viscous liquid. Pre-warm the amine to ensure homogenous mixing.
- Mix mechanically for 5 minutes until clear (no streaks).
- Curing Cycle (Step-Cure):
 - Stage 1:
for 2 hours (Gelation/Initial set).
 - Stage 2:
for 2 hours (Cross-linking).
 - Stage 3:
for 1 hour (Post-cure for max
).

Visualization: Curing Workflow



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Caption: Thermal curing cycle to maximize cross-linking density while retaining ether-derived flexibility.

Quality Control & Characterization

To validate the integration of the molecule into your system, use the following markers:

Technique	Target Signal	Interpretation
FTIR	(N-H stretch)	PSCs: Shift in peak indicates coordination to Pb. Polymers: Disappearance of peak confirms complete curing.
XRD		PSCs: Appearance of low-angle peaks indicates formation of 2D perovskite capping layer.
DSC	Exothermic Peak ()	Polymers: Used to determine the precise curing onset temperature for the specific resin blend.

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